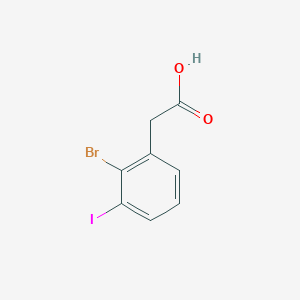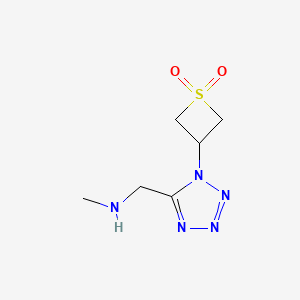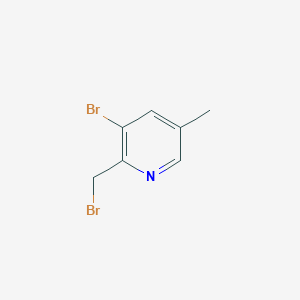
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group and a pyrrolidine ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate typically involves the reaction of tert-butyl acrylate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by its addition to the acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate moiety into saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated esters.
Scientific Research Applications
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and drug candidates.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(pyrrolidin-1-yl)acrylate
- Ethyl (E)-3-(pyrrolidin-1-yl)acrylate
- tert-Butyl 3-(pyrrolidin-1-yl)propanoate
Uniqueness
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a tert-butyl ester and a pyrrolidine ring. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)6-9-12-7-4-5-8-12/h6,9H,4-5,7-8H2,1-3H3/b9-6+ |
InChI Key |
ZIOROCRSUVMULN-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/N1CCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
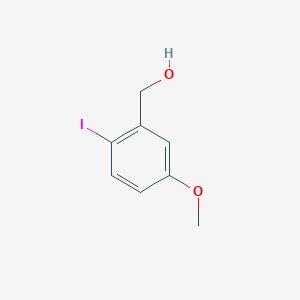
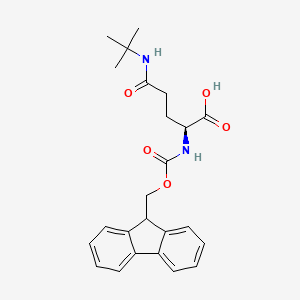
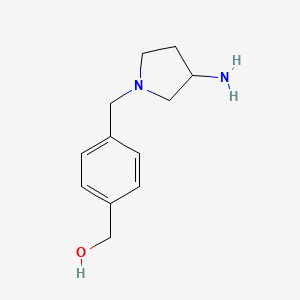
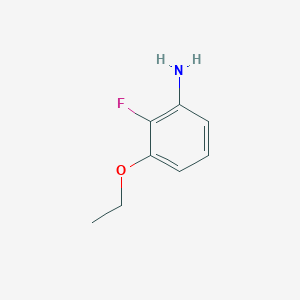

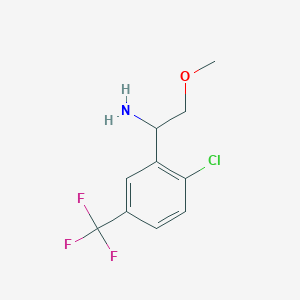

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)


